

An In-depth Technical Guide to Cycloundecane (C₁₁H₂₂)

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Compound of Interest

Compound Name: Cycloundecane

Cat. No.: B11939692

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloundecane (C₁₁H₂₂) is a saturated monocyclic hydrocarbon belonging to the class of medium-ring cycloalkanes.[1] These compounds, typically containing 8 to 11 carbon atoms in the ring, exhibit unique conformational and reactivity characteristics due to a balance of angle strain, torsional strain, and transannular interactions. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and conformational analysis of **cycloundecane**, tailored for professionals in research and drug development.

Physicochemical Properties

Cycloundecane is a nonpolar, flammable organic compound.[2] Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₂	[2]
Molecular Weight	154.30 g/mol	[2]
CAS Number	294-41-7	
Appearance	Colorless liquid	
Boiling Point	221-222 °C (at 760 mmHg)	
Melting Point	-7.2 °C	
Density	0.854 g/cm ³ (at 20 °C)	
Solubility		
Water	Insoluble	
Nonpolar organic solvents (e.g., hexane, toluene)	Soluble	
Polar aprotic solvents (e.g., chloroform)	Soluble	
Polar protic solvents (e.g., ethanol)	Sparingly soluble	
Vapor Pressure	0.04 mmHg (at 25 °C)	

Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics of **cycloundecane**.

Technique	Data
^1H NMR (Proton NMR)	A broad singlet around δ 1.4-1.5 ppm at room temperature due to rapid conformational averaging. At low temperatures, the signal would resolve into a complex multiplet.
^{13}C NMR (Carbon-13 NMR)	A single peak around δ 26-28 ppm at room temperature. At low temperatures, multiple peaks would be observed corresponding to the different carbon environments in the frozen conformers.
IR (Infrared) Spectroscopy	C-H stretching vibrations around 2850-2950 cm^{-1} and C-H bending vibrations around 1450-1470 cm^{-1} .
Mass Spectrometry (MS)	Molecular ion (M^+) peak at $m/z = 154$. Fragmentation pattern characterized by the loss of alkyl fragments.

Synthesis of Cycloundecane

While various methods exist for the synthesis of cycloalkanes, a common approach for medium-sized rings involves ring-expansion reactions or intramolecular cyclization of long-chain precursors. Below is a plausible experimental protocol for the synthesis of **cycloundecane**, adapted from established methods for similar ring systems.

Experimental Protocol: Synthesis of Cycloundecane via Acyloin Condensation

This method involves the intramolecular cyclization of a long-chain diester.

Materials:

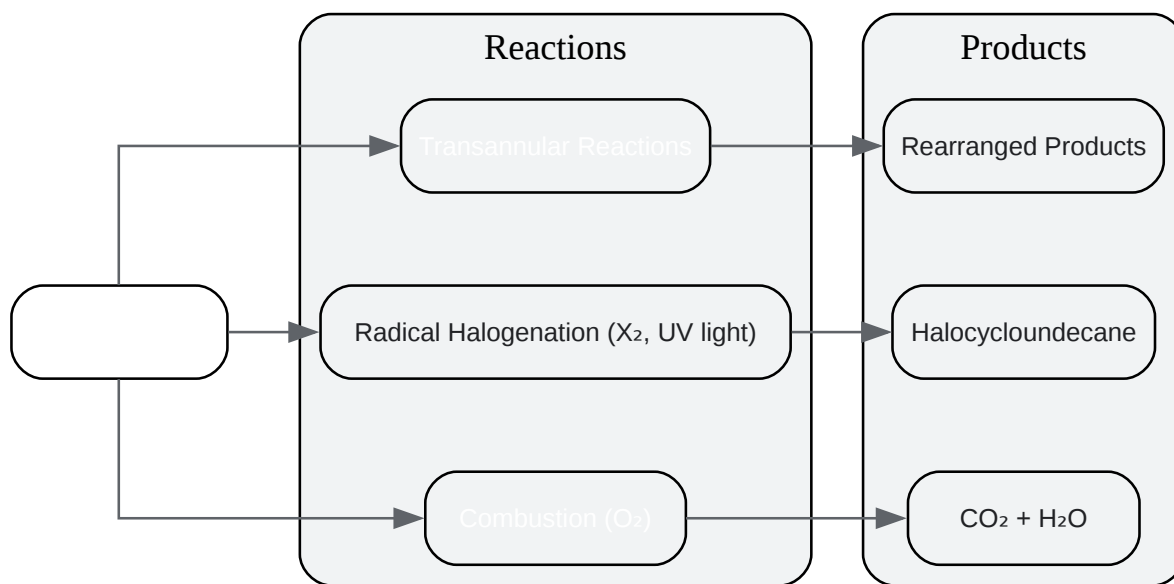
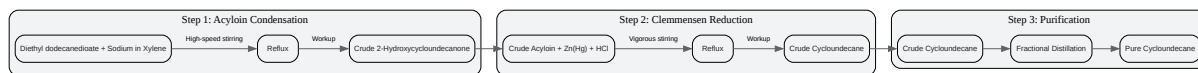
- Diethyl dodecanedioate
- Sodium metal

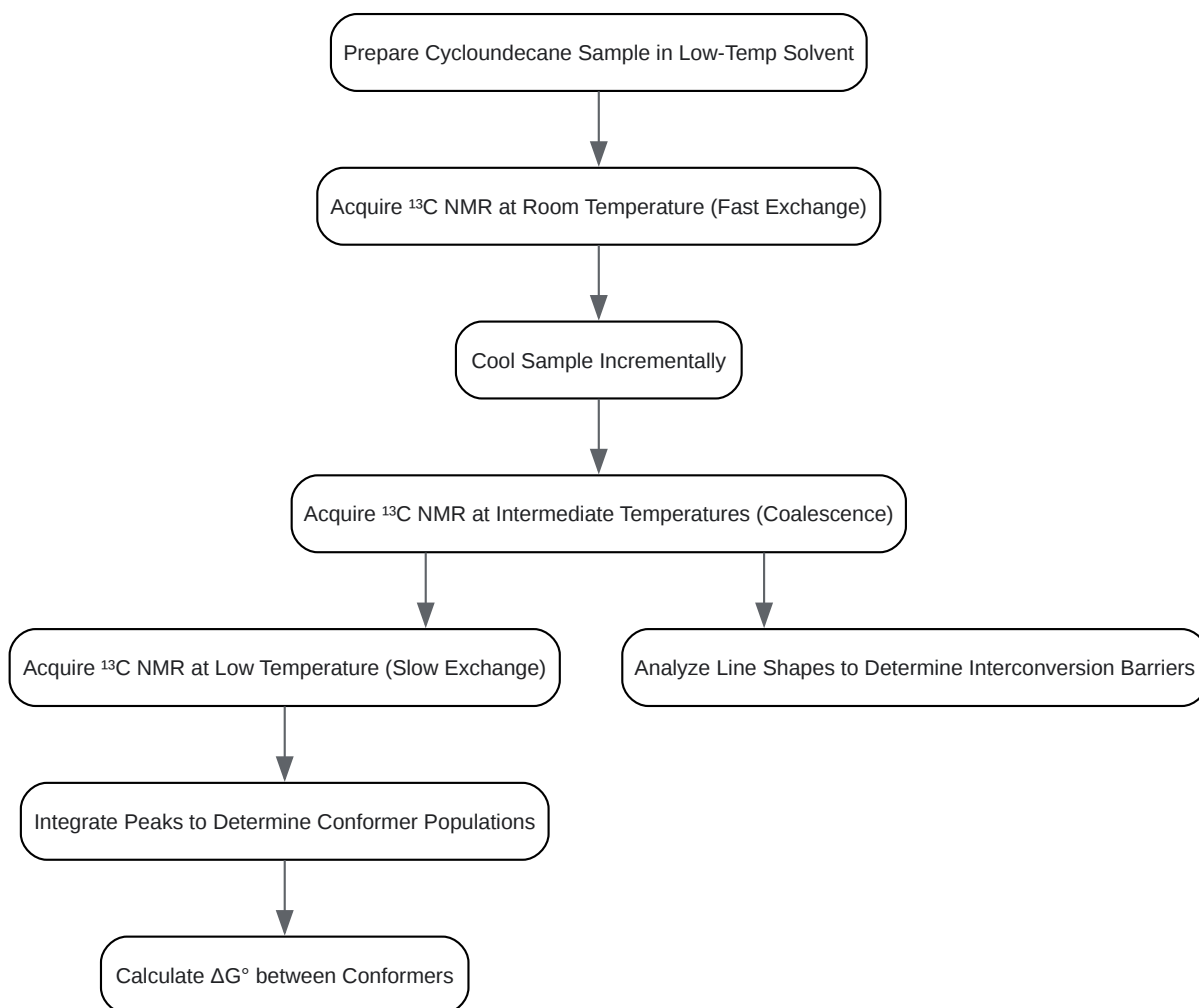
- Anhydrous xylene
- Anhydrous methanol
- Hydrochloric acid
- Zinc amalgam
- Toluene

Procedure:

- Acyloin Condensation:
 - In a three-necked flask equipped with a high-speed stirrer, a reflux condenser, and a dropping funnel, place finely dispersed sodium metal in anhydrous xylene.
 - Heat the mixture to reflux with vigorous stirring.
 - Add a solution of diethyl dodecanedioate in anhydrous xylene dropwise over several hours.
 - After the addition is complete, continue refluxing with stirring for an additional hour.
 - Cool the reaction mixture and cautiously add anhydrous methanol to decompose any unreacted sodium.
 - Add water and separate the organic layer. Wash the organic layer with dilute hydrochloric acid and then with water.
 - Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield the crude acyloin (2-hydroxycycloundecanone).
- Clemmensen Reduction:
 - Prepare zinc amalgam by adding zinc dust to a solution of mercuric chloride in concentrated hydrochloric acid.

- To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and toluene.
- Add the crude acyloin to the flask.
- Heat the mixture to reflux with vigorous stirring for 24 hours, with periodic additions of concentrated hydrochloric acid.
- After cooling, separate the organic layer, wash it with water, sodium bicarbonate solution, and again with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
 - Remove the toluene by distillation.
 - Purify the resulting crude **cycloundecane** by fractional distillation under reduced pressure.





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References

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